molecular formula C28H22N6O2S B11626064 (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11626064
M. Wt: 506.6 g/mol
InChI Key: YHIPXXZQIXBILQ-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This involves the cyclization of a thiosemicarbazide derivative with a suitable aldehyde or ketone.

    Coupling of the two rings: The final step involves the condensation of the pyrazole and thiazolo[3,2-b][1,2,4]triazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with similar thiazolo[3,2-b][1,2,4]triazole rings but different substituents.

    Other heterocyclic compounds: Compounds with different heterocyclic rings but similar biological activities.

The uniqueness of This compound

Properties

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N6O2S/c1-3-36-23-10-9-20(15-18(23)2)25-21(17-33(31-25)22-7-5-4-6-8-22)16-24-27(35)34-28(37-24)30-26(32-34)19-11-13-29-14-12-19/h4-17H,3H2,1-2H3/b24-16-

InChI Key

YHIPXXZQIXBILQ-JLPGSUDCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)C

Origin of Product

United States

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